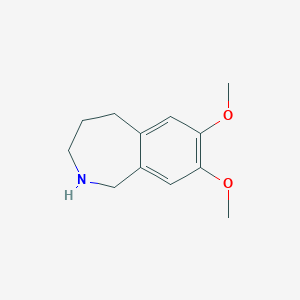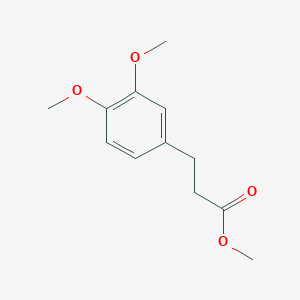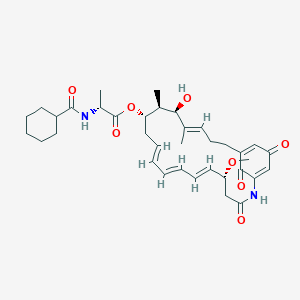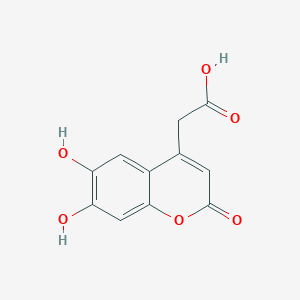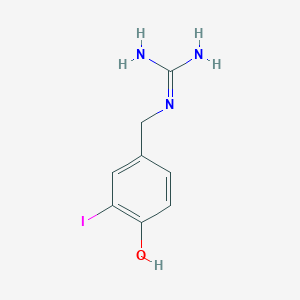
4-Hydroxy-3-iodobenzylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-iodobenzylguanidine (HIBG) is a radiopharmaceutical agent that has been widely used in scientific research applications. It is a derivative of guanethidine and is used as a tracer for imaging the sympathetic nervous system. HIBG is a positron-emitting radiotracer that can be used in positron emission tomography (PET) imaging to detect and diagnose various diseases and conditions.
Mecanismo De Acción
4-Hydroxy-3-iodobenzylguanidine binds to the norepinephrine transporter (NET) in the sympathetic nervous system. It is taken up by the presynaptic nerve terminals and accumulates in the vesicles, where it is stored along with norepinephrine. When the nerve terminal is stimulated, both norepinephrine and 4-Hydroxy-3-iodobenzylguanidine are released, and 4-Hydroxy-3-iodobenzylguanidine can be detected by PET imaging.
Efectos Bioquímicos Y Fisiológicos
4-Hydroxy-3-iodobenzylguanidine has been shown to have a high affinity for the NET, which makes it an effective tracer for imaging the sympathetic nervous system. It has also been shown to have minimal toxicity and is well-tolerated by patients. 4-Hydroxy-3-iodobenzylguanidine is rapidly cleared from the body, which makes it suitable for repeated imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Hydroxy-3-iodobenzylguanidine has several advantages for use in lab experiments. It is a highly specific tracer that can be used to study the function of the sympathetic nervous system in vivo. It is also non-invasive and can be used in humans and animals. However, there are some limitations to the use of 4-Hydroxy-3-iodobenzylguanidine. It has a short half-life, which limits the time available for imaging studies. It also requires specialized equipment and expertise to perform PET imaging.
Direcciones Futuras
There are several future directions for the use of 4-Hydroxy-3-iodobenzylguanidine in scientific research. It has the potential to be used in the diagnosis and treatment of various diseases related to the sympathetic nervous system. It may also be used to study the effects of different drugs on the system and to develop new treatments for these diseases. Further research is needed to fully understand the potential of 4-Hydroxy-3-iodobenzylguanidine and to develop new applications for this promising tracer.
Conclusion:
In conclusion, 4-Hydroxy-3-iodobenzylguanidine is a radiopharmaceutical agent that has been widely used in scientific research applications. It is a specific tracer for imaging the sympathetic nervous system and has several advantages for use in lab experiments. 4-Hydroxy-3-iodobenzylguanidine has the potential to be used in the diagnosis and treatment of various diseases related to the sympathetic nervous system and may be used to develop new treatments for these diseases. Further research is needed to fully understand the potential of 4-Hydroxy-3-iodobenzylguanidine and to develop new applications for this promising tracer.
Métodos De Síntesis
4-Hydroxy-3-iodobenzylguanidine is synthesized by reacting guanethidine with iodine and hydroxylamine. The reaction results in the formation of 4-Hydroxy-3-iodobenzylguanidine, which is then purified and used for research purposes.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-iodobenzylguanidine has been used in scientific research for various applications, including the diagnosis and treatment of neuroendocrine tumors, pheochromocytoma, and other diseases related to the sympathetic nervous system. It has been used to study the function of the sympathetic nervous system, as well as the effects of different drugs on the system.
Propiedades
Número CAS |
103658-80-6 |
|---|---|
Nombre del producto |
4-Hydroxy-3-iodobenzylguanidine |
Fórmula molecular |
C8H10IN3O |
Peso molecular |
291.09 g/mol |
Nombre IUPAC |
2-[(4-hydroxy-3-iodophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10IN3O/c9-6-3-5(1-2-7(6)13)4-12-8(10)11/h1-3,13H,4H2,(H4,10,11,12) |
Clave InChI |
AADOYYQFRWXOOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CN=C(N)N)I)O |
SMILES canónico |
C1=CC(=C(C=C1CN=C(N)N)I)O |
Otros números CAS |
103658-80-6 |
Sinónimos |
3-iodo-4-hydroxybenzylguanidine 4-HIBG 4-hydroxy-3-iodobenzylguanidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



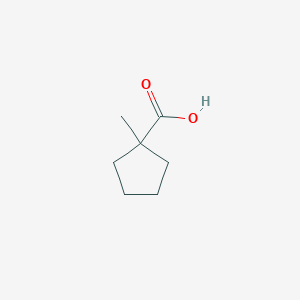
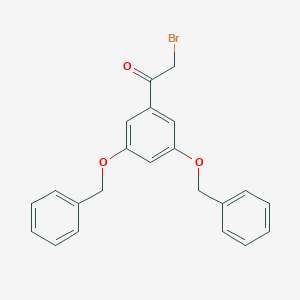
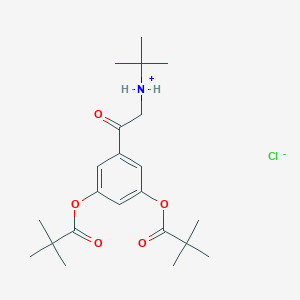
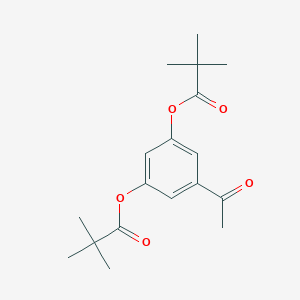
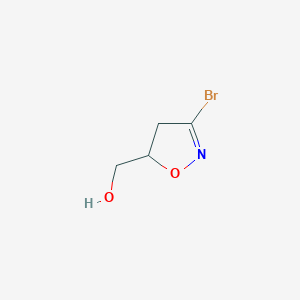

![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)

